Lipophilicity Advantage: XLogP3‑AA of 3.5 Confers a ~1.5 Log Unit Increase Over the Mono‑Allyloxy Analogue
The computed XLogP3‑AA of 2‑(allyloxy)‑5‑(benzyloxy)benzoic acid is 3.5, compared with approximately 2.0 for the mono‑allyloxy analogue 2‑(allyloxy)benzoic acid (PubChem CID 700998) [1]. This 1.5‑log‑unit increase indicates substantially higher lipophilicity, which is a key determinant of passive membrane permeability, plasma protein binding, and tissue distribution. In the context of hypolipidaemic allyloxy‑benzoic acid derivatives, activity has been shown to correlate positively with lipophilicity [2].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 2-(Allyloxy)benzoic acid (CAS 59086‑52‑1): XLogP3 ≈ 2.0 |
| Quantified Difference | +1.5 log units (target compound is ~32× more lipophilic by partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity enhances the compound's suitability for lipid‑modulating applications and membrane‑associated target engagement relative to simpler ether analogues, directly informing procurement decisions for hypolipidaemic or CNS‑oriented programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 138458866, 2-(Allyloxy)-5-(benzyloxy)benzoic acid; CID 700998, 2-(Allyloxy)benzoic acid. XLogP3‑AA values retrieved 2026‑05‑01. View Source
- [2] Waisser, K. et al. Relations between Structure and Antituberculotic Activity of 4‑Alkoxybenzoic Acids. Collect. Czech. Chem. Commun. 1993, 58, 2157–2164. (Lipophilicity–activity correlation for alkoxybenzoic acids.) View Source
